Cas no 1704004-23-8 ((2R)-2-amino-2-(4-bromo-2,6-dimethoxyphenyl)ethan-1-ol)

(2R)-2-amino-2-(4-bromo-2,6-dimethoxyphenyl)ethan-1-ol structure
1704004-23-8 structure
商品名:(2R)-2-amino-2-(4-bromo-2,6-dimethoxyphenyl)ethan-1-ol
CAS番号:1704004-23-8
MF:C10H14BrNO3
メガワット:276.127062320709
CID:5966292
PubChem ID:165783317

(2R)-2-amino-2-(4-bromo-2,6-dimethoxyphenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • (2R)-2-amino-2-(4-bromo-2,6-dimethoxyphenyl)ethan-1-ol
    • 1704004-23-8
    • EN300-1923288
    • インチ: 1S/C10H14BrNO3/c1-14-8-3-6(11)4-9(15-2)10(8)7(12)5-13/h3-4,7,13H,5,12H2,1-2H3/t7-/m0/s1
    • InChIKey: SJRVFIKZYDPTKB-ZETCQYMHSA-N
    • ほほえんだ: BrC1C=C(C(=C(C=1)OC)[C@H](CO)N)OC

計算された属性

  • せいみつぶんしりょう: 275.01571g/mol
  • どういたいしつりょう: 275.01571g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 180
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 64.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.8

(2R)-2-amino-2-(4-bromo-2,6-dimethoxyphenyl)ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1923288-0.1g
(2R)-2-amino-2-(4-bromo-2,6-dimethoxyphenyl)ethan-1-ol
1704004-23-8
0.1g
$1357.0 2023-09-17
Enamine
EN300-1923288-5g
(2R)-2-amino-2-(4-bromo-2,6-dimethoxyphenyl)ethan-1-ol
1704004-23-8
5g
$4475.0 2023-09-17
Enamine
EN300-1923288-10g
(2R)-2-amino-2-(4-bromo-2,6-dimethoxyphenyl)ethan-1-ol
1704004-23-8
10g
$6635.0 2023-09-17
Enamine
EN300-1923288-1g
(2R)-2-amino-2-(4-bromo-2,6-dimethoxyphenyl)ethan-1-ol
1704004-23-8
1g
$1543.0 2023-09-17
Enamine
EN300-1923288-2.5g
(2R)-2-amino-2-(4-bromo-2,6-dimethoxyphenyl)ethan-1-ol
1704004-23-8
2.5g
$3025.0 2023-09-17
Enamine
EN300-1923288-0.05g
(2R)-2-amino-2-(4-bromo-2,6-dimethoxyphenyl)ethan-1-ol
1704004-23-8
0.05g
$1296.0 2023-09-17
Enamine
EN300-1923288-0.5g
(2R)-2-amino-2-(4-bromo-2,6-dimethoxyphenyl)ethan-1-ol
1704004-23-8
0.5g
$1482.0 2023-09-17
Enamine
EN300-1923288-0.25g
(2R)-2-amino-2-(4-bromo-2,6-dimethoxyphenyl)ethan-1-ol
1704004-23-8
0.25g
$1420.0 2023-09-17
Enamine
EN300-1923288-1.0g
(2R)-2-amino-2-(4-bromo-2,6-dimethoxyphenyl)ethan-1-ol
1704004-23-8
1g
$1543.0 2023-05-31
Enamine
EN300-1923288-5.0g
(2R)-2-amino-2-(4-bromo-2,6-dimethoxyphenyl)ethan-1-ol
1704004-23-8
5g
$4475.0 2023-05-31

(2R)-2-amino-2-(4-bromo-2,6-dimethoxyphenyl)ethan-1-ol 関連文献

(2R)-2-amino-2-(4-bromo-2,6-dimethoxyphenyl)ethan-1-olに関する追加情報

Comprehensive Overview of (2R)-2-amino-2-(4-bromo-2,6-dimethoxyphenyl)ethan-1-ol (CAS No. 1704004-23-8)

The compound (2R)-2-amino-2-(4-bromo-2,6-dimethoxyphenyl)ethan-1-ol, identified by its CAS number 1704004-23-8, is a chiral amino alcohol derivative with significant potential in pharmaceutical and chemical research. Its unique structural features, including a brominated aromatic ring and dimethoxy substitutions, make it a valuable intermediate in the synthesis of bioactive molecules. Researchers are increasingly interested in this compound due to its potential applications in drug discovery, particularly in targeting G-protein-coupled receptors (GPCRs) and enzyme inhibition.

One of the most frequently searched questions in AI-driven chemical databases is: "What are the synthetic routes for (2R)-2-amino-2-(4-bromo-2,6-dimethoxyphenyl)ethan-1-ol?" This highlights the growing demand for efficient and scalable synthesis methods. The compound can be synthesized via asymmetric hydrogenation or chiral resolution techniques, with recent advancements focusing on green chemistry and catalytic efficiency. These methods align with the global push toward sustainable chemistry, a hot topic in both academic and industrial circles.

The 4-bromo-2,6-dimethoxyphenyl moiety in this compound is particularly noteworthy. It is often associated with enhanced binding affinity in medicinal chemistry, making it a key structural motif in central nervous system (CNS) drug candidates. Recent studies have explored its role in modulating neurotransmitter receptors, which could pave the way for novel treatments for neurological disorders. This connection to CNS research has driven significant interest in the compound, as evidenced by its frequent appearance in patent literature and high-impact journals.

Another trending topic in chemical SEO is the physicochemical properties of 1704004-23-8. Researchers often search for data on its solubility, melting point, and stability under various conditions. These properties are critical for formulation development and drug delivery optimization. Preliminary studies suggest that the compound exhibits moderate solubility in polar organic solvents, which could influence its bioavailability in preclinical models.

In the context of machine learning in chemistry, (2R)-2-amino-2-(4-bromo-2,6-dimethoxyphenyl)ethan-1-ol has been used as a case study for predictive retrosynthesis algorithms. This application aligns with the broader trend of integrating AI tools into chemical research to accelerate discovery. The compound’s well-defined stereochemistry and functional groups make it an ideal candidate for testing computational chemistry models.

Finally, the safety and regulatory status of CAS 1704004-23-8 are often queried in chemical regulatory databases. While it is not classified as a hazardous material, proper handling protocols are recommended due to its potential reactivity. This emphasis on safety reflects the industry’s growing focus on responsible chemical management and compliance with global standards.

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